molecular formula C9H7ClN2S B14862479 4-Chloro-5-methyl-6-(thiophen-2-yl)pyrimidine

4-Chloro-5-methyl-6-(thiophen-2-yl)pyrimidine

Cat. No.: B14862479
M. Wt: 210.68 g/mol
InChI Key: WIZLYSVYUMVPOX-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 5-position, and a thiophene ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-6-(thiophen-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with guanidine in the presence of a base such as potassium hydroxide. The intermediate product is then chlorinated using reagents like phosphorus oxychloride (POCl3) to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-6-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Chloro-5-methyl-6-(thiophen-2-yl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-6-(thiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or modulating receptor activity. The thiophene ring and pyrimidine core can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison: 4-Chloro-5-methyl-6-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities. The chlorine and methyl substitutions further enhance its reactivity and potential for functionalization.

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-chloro-5-methyl-6-thiophen-2-ylpyrimidine

InChI

InChI=1S/C9H7ClN2S/c1-6-8(7-3-2-4-13-7)11-5-12-9(6)10/h2-5H,1H3

InChI Key

WIZLYSVYUMVPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)C2=CC=CS2

Origin of Product

United States

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